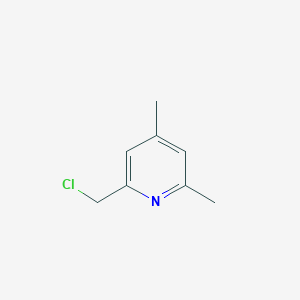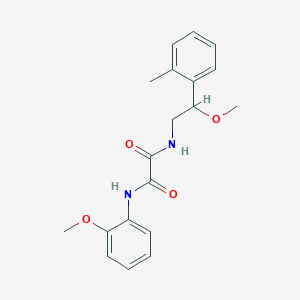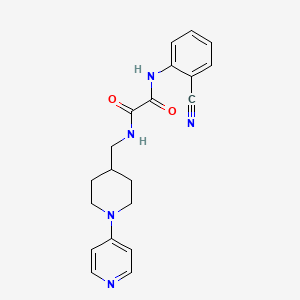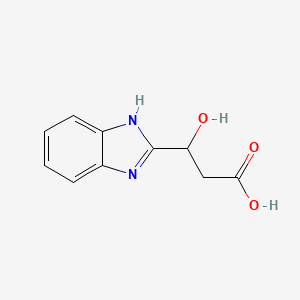
2-(Chlormethyl)-4,6-dimethylpyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Benzimidazolderivaten
Die Verbindung kann bei der Synthese von Benzimidazolderivaten eingesetzt werden . Diese Derivate erwiesen sich als antibakteriell wirksam. Der Syntheseprozess beinhaltet die Kondensation von 2-Chlormethyl-1-H-benzimidazol mit verschiedenen aromatischen Aminen und heterozyklischen Verbindungen .
Basenkatalysierte Alkylierung
2-(Chlormethyl)pyridinhydrochlorid, ein Derivat der Verbindung, wurde als Reagenz bei der basenkatalysierten Alkylierung von p-tert-Butylcalix[6]aren und p-tert-Butylcalix[5]aren in DMF eingesetzt .
Synthese von Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplex
Die Verbindung wurde bei der Synthese von Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplex eingesetzt . Dieser Komplex ist ein Zn2±-sensitives Magnetresonanztomographie-Kontrastmittel .
Löslichkeitsstudien
Die Löslichkeit von 2-(Chlormethyl)pyridinhydrochlorid in verschiedenen Lösungsmitteln wurde untersucht . Es ist löslich in Wasser, Aceton (10-50 mg/ml) und 95%igem Ethanol (100 mg/ml) .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFLSRYAXMVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)


![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)
![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate](/img/structure/B2467177.png)

![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)



![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)


